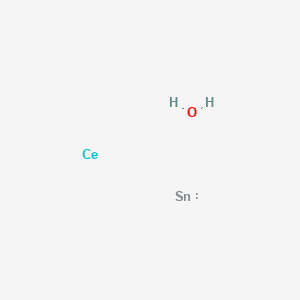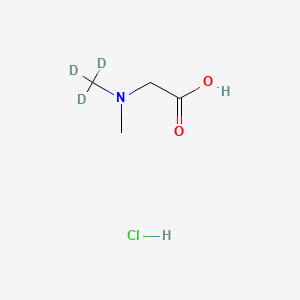
trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate: is an organic compound with the molecular formula C15H20O3 It is a derivative of cyclohexane, featuring a benzyloxy group and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate typically involves the esterification of trans-4-(benzyloxy)methylcyclohexanecarboxylic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process involves refluxing the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The benzyloxy group in trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Benzyloxycyclohexanecarboxylic acid.
Reduction: 4-(benzyloxy)cyclohexanemethanol.
Substitution: Various substituted benzyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme-substrate interactions and as a model compound in the investigation of metabolic pathways .
Industry: In the industrial sector, this compound is employed in the manufacture of specialty chemicals and as a precursor in the production of polymers and resins .
Wirkmechanismus
The mechanism of action of trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include oxidation, reduction, and hydrolysis reactions .
Vergleich Mit ähnlichen Verbindungen
- trans-4-(benzyloxy)methylcyclohexanecarboxylic acid
- Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate
Comparison: trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its acid and alcohol counterparts. The presence of the benzyloxy group also enhances its potential for undergoing various chemical transformations, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C15H20O3 |
|---|---|
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
methyl 4-phenylmethoxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H20O3/c1-17-15(16)13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 |
InChI-Schlüssel |
QORLPNCJJITLOL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC(CC1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



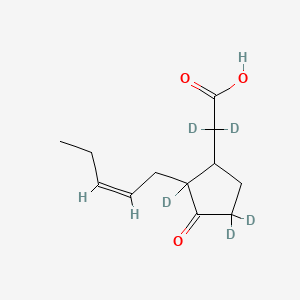
![methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B12298072.png)
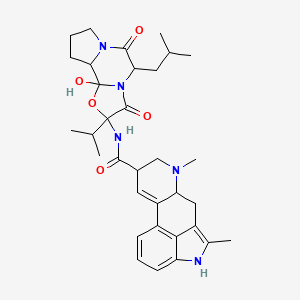
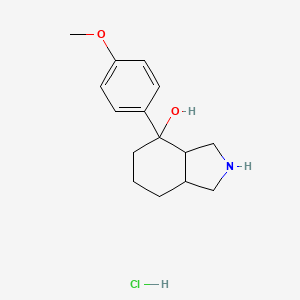

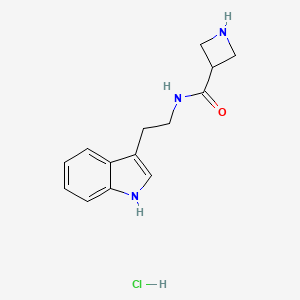
![5,7-Dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12298111.png)
![(Z)-2-Butenedioic acid hydrogen 1-[2-[(1-oxododecyl)amino]ethyl] ester](/img/structure/B12298114.png)
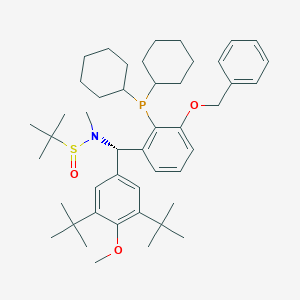
![2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)-4-phenylbutanoic acid](/img/structure/B12298124.png)
